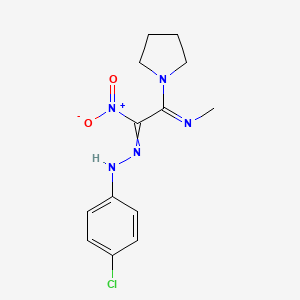
Methyl 3-(benzylamino)-3-oxopropanoate
Vue d'ensemble
Description
“Methyl 3-(benzylamino)-3-oxopropanoate” is a chemical compound with the molecular formula C11H15NO21. It is a compound that has been used in various chemical reactions1.
Synthesis Analysis
The synthesis of compounds similar to “Methyl 3-(benzylamino)-3-oxopropanoate” has been reported in the literature2. For instance, the synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have been studied2.
Molecular Structure Analysis
The molecular structure of “Methyl 3-(benzylamino)-3-oxopropanoate” consists of an imidazole ring fused with a pyridine moiety1. The compound has a molecular weight of 193.24 g/mol1.
Chemical Reactions Analysis
“Methyl 3-(benzylamino)-3-oxopropanoate” can participate in various chemical reactions. For instance, it has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues3. It has also been used in the chemical expansion of the methyltransferase reaction4.Physical And Chemical Properties Analysis
“Methyl 3-(benzylamino)-3-oxopropanoate” is a liquid at 20 degrees Celsius6. It has a molecular weight of 193.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 61.Applications De Recherche Scientifique
Synthesis of Heterocycles
Methyl 3-(benzylamino)-3-oxopropanoate plays a critical role in synthesizing various heterocycles. For instance, its reaction with chloroacetone and ammonia leads to the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, a compound with potential applications in organic synthesis and medicinal chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).
Production of Cyclopropyl-Containing Compounds
The compound is utilized in the production of cyclopropyl-containing compounds. For example, it can react with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to yield specific methyl esters. These products have distinct structural properties, as confirmed by X-ray diffraction analysis (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2013).
Tobacco Flavoring
In flavor chemistry, methyl 3-(2-oxo-cyclohexyl)propionate, a derivative of methyl 3-(benzylamino)-3-oxopropanoate, is synthesized and used in tobacco flavoring. This application demonstrates the compound's versatility in the food and fragrance industry (Zhao Yu, 2010).
Organic Synthesis and Photocyclization
The compound is also significant in organic synthesis, particularly in photocyclization processes. For instance, its derivatives undergo oxidative photocyclization to form benzo[a]carbazoles, highlighting its role in advanced organic synthesis techniques (Li, Pang, Zhang, Yang, & Yu, 2015).
Environmental Applications
In environmental science, derivatives of methyl 3-(benzylamino)-3-oxopropanoate, like methyl propylaminopropanoate, are used to create functionalized magnetic nanoparticles. These nanoparticles are effective in removing hazardous dyes from aqueous solutions, indicating its potential in water treatment technologies (Mohammadi Galangash, Niyazi Kolkasaraei, Ghavidast, & Shirzad-Siboni, 2016).
Safety And Hazards
The safety and hazards of “Methyl 3-(benzylamino)-3-oxopropanoate” are not well-documented in the literature. However, it is recommended to store the compound under inert gas as it is air-sensitive1.
Orientations Futures
“Methyl 3-(benzylamino)-3-oxopropanoate” and similar compounds have potential for further research and development. For instance, they have been used in the synthesis of diverse bioactive heterocyclic scaffolds7. Additionally, they have been used in the development of biocatalysts applied specifically to the resolution of racemic β-amino esters7.
Propriétés
IUPAC Name |
methyl 3-(benzylamino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-10(13)12-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAADDJYWWUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456914 | |
| Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzylamino)-3-oxopropanoate | |
CAS RN |
66825-16-9 | |
| Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)

![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)





![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)